N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-4-11(17)14-13-16-15-12(20-13)9-7-8(18-2)5-6-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFCKMTOROJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethoxybenzoic acid hydrazide with propionic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains like Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, indicating its potential as a lead compound for developing new antimycobacterial agents.
Antioxidant Properties
The compound demonstrates promising antioxidant activity. Research utilizing assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems. This property is particularly valuable in preventing oxidative damage associated with various diseases.
Case Studies
- Salahuddin et al. synthesized various substituted (1,3,4-oxadiazol-2-yl) quinoline derivatives and screened them for anticancer activity. Among these compounds, one derivative showed a growth inhibition percentage of 95.70% against CNS cancer cell lines at a concentration of M .
- B.S Holla et al. tested various 2-chloro-1,4-bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives against multiple human cancer cell lines. Notably, some compounds demonstrated GI50 values less than 10 µM across all tested lines .
- El-Din et al. designed and synthesized a series of 1,3,4-oxadiazole derivatives with sulfonamide moieties that exhibited high antiproliferative activity against NCI-58 human cancer cell lines. One compound showed over 90% inhibition against breast cancer and leukemia cell lines .
Summary of Applications
| Application Type | Key Findings |
|---|---|
| Antimicrobial | Effective against resistant strains; MIC as low as 0.016 μg/mL |
| Antioxidant | Significant free radical scavenging ability; reduces oxidative stress |
| Anticancer | Inhibits cell proliferation; demonstrated efficacy in various cancer cell lines |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The 1,3,4-oxadiazole scaffold is a common feature in many bioactive molecules. Below is a comparison of key structural variations and their implications:
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Key Observations:
- Substituent Positioning: The target compound’s 2,5-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxyphenyl substitution .
- Side Chain Complexity : Compounds like OZE-II and ’s derivative incorporate bulkier groups (e.g., sulfonylbenzamide or fused heterocycles), which may reduce membrane permeability compared to the target’s simpler propanamide chain .
- Thiazole vs. Oxadiazole Hybrids : ’s compounds integrate a thiazole ring, enhancing sulfur-mediated interactions but increasing molecular weight (~375–389 g/mol) .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations:
- The target’s propanamide group likely improves aqueous solubility compared to ’s sulfanyl-propanamide derivatives, which exhibit higher hydrophobicity .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C15H16N4O3
Molecular Weight : 300.31 g/mol
CAS Number : 123456-78-9 (for illustrative purposes)
The compound features an oxadiazole ring linked to a dimethoxyphenyl group, which is known to influence its biological properties. The structural configuration plays a crucial role in its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including resistant strains such as Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound for developing new antimycobacterial agents .
Antioxidant Properties
The compound has also shown promising antioxidant activity. Studies have utilized assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay to evaluate its ability to scavenge free radicals. The results indicate that this compound can effectively reduce oxidative stress in cellular systems .
Anticancer Activity
This compound has been evaluated for its anticancer effects against various cancer cell lines. In one study, it demonstrated significant cytotoxicity against pancreatic cancer cell lines (PANC-1), with IC50 values indicating potent activity. The mechanism of action appears to involve the induction of apoptotic pathways .
Enzyme Inhibition
The compound has shown enzyme inhibitory effects against several targets:
- Cholinesterases
- Tyrosinase
- Amylase
- Glucosidase
These inhibitory effects suggest potential applications in treating conditions such as diabetes and neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Reactive Intermediates : The nitrofuran component can undergo biotransformation in bacterial systems, generating reactive intermediates that exert antimicrobial effects.
- Apoptosis Induction : In cancer cells, the compound appears to activate apoptotic signaling pathways, leading to cell death.
- Free Radical Scavenging : Its antioxidant properties are linked to the ability to neutralize free radicals and reduce oxidative damage.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
